3-methyl-N-pentylbenzamide
Description
3-Methyl-N-pentylbenzamide is a benzamide derivative characterized by a benzoyl group substituted with a methyl group at the 3-position and a pentyl alkyl chain attached to the amide nitrogen. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and catalysis due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-methyl-N-pentylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-9-14-13(15)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) |
InChI Key |
DQFOMLXSBIEIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pentylbenzamide typically involves the reaction of 3-methylbenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-pentylbenzamide can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The benzene ring in 3-methyl-N-pentylbenzamide can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Nitrobenzamides, sulfonylbenzamides, halobenzamides
Scientific Research Applications
3-Methyl-N-pentylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural variations among benzamide derivatives include substituent type (electron-donating/withdrawing), alkyl chain length, and functional groups. Below is a comparative analysis:
Key Observations :
- Alkyl Chain Effects : The pentyl chain in 3-methyl-N-pentylbenzamide likely increases lipophilicity compared to N,N-diethyl-3-methylbenzamide (DEET analog), which is used as an insect repellent due to its balance of volatility and lipid solubility . Longer chains may reduce water solubility but enhance membrane permeability.
- Electron-Withdrawing Groups: Nitro (e.g., N-(3-methylphenyl)-3-nitrobenzamide ) and trifluoromethyl groups (e.g., 3-amino-N-(3-CF₃-phenyl)-benzamide ) enhance stability and electrophilicity, making these compounds suitable for agrochemicals or reactive intermediates.
- Functional Groups : Hydroxyl groups (e.g., N-(2-hydroxy-tert-butyl)-3-methylbenzamide ) enable coordination with metals, facilitating catalytic applications.
Biological Activity
3-Methyl-N-pentylbenzamide is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of 3-methyl-N-pentylbenzamide, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against different biological targets.
3-Methyl-N-pentylbenzamide can be synthesized through various organic reactions, including acylation and amination processes. The compound features a methyl group and a pentyl group attached to the nitrogen atom of the benzamide structure, which influences its biological activity.
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide, including 3-methyl-N-pentylbenzamide, exhibit antiviral properties. A study on N-phenylbenzamide derivatives showed promising results against enterovirus 71 (EV71), with some compounds demonstrating low micromolar IC50 values, indicating effective inhibition of viral replication . Although specific data for 3-methyl-N-pentylbenzamide is limited, its structural similarities suggest potential antiviral activity.
Antifungal and Insecticidal Properties
A series of N-phenylbenzamide derivatives were evaluated for antifungal and insecticidal activities. Compounds showed significant bioactivity against various fungal strains such as Botrytis cinerea and Fusarium graminearum. The structure-activity relationship highlighted that modifications to the benzamide structure could enhance antifungal efficacy .
Antibacterial Activity
The antibacterial potential of N-phenylbenzamide derivatives has also been documented. Certain derivatives demonstrated notable activity against Staphylococcus aureus, suggesting that modifications in the benzamide structure could lead to enhanced antibacterial properties . While specific studies on 3-methyl-N-pentylbenzamide are sparse, its related compounds indicate a potential for similar activity.
The mechanism of action for 3-methyl-N-pentylbenzamide likely involves interaction with specific enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and subsequent catalytic processes. This mechanism is common among various benzamide derivatives in biological applications.
Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-N-pentylbenzamide in laboratory settings?
The synthesis of 3-methyl-N-pentylbenzamide typically involves coupling 3-methylbenzoic acid derivatives with pentylamine. A common approach is activating the carboxylic acid via a coupling agent, such as EDCI/HOBt, or converting it to an acyl chloride (e.g., using thionyl chloride) before reacting with the amine. For example, analogous benzamides have been synthesized via Pd/C-catalyzed hydrogenation of nitro intermediates (as seen in related compounds) . Solvent choice (e.g., dichloromethane or DMF) and reaction temperature (room temp to reflux) significantly influence yield. Purification often employs column chromatography or recrystallization .
Q. How can the purity and structural integrity of 3-methyl-N-pentylbenzamide be validated post-synthesis?
Key methods include:
- NMR spectroscopy : To confirm the presence of the pentyl chain (δ ~0.8–1.6 ppm for CH₂/CH₃) and aromatic protons (δ ~7.0–8.0 ppm).
- HPLC/MS : For assessing purity (>95% typically required) and molecular ion confirmation.
- X-ray crystallography : Used in structurally related benzamides (e.g., 3-chloro-N-phenylbenzamide) to resolve bond angles and packing motifs .
- Elemental analysis : To verify C, H, N composition .
Advanced Research Questions
Q. How do substituent modifications on the benzamide core (e.g., methyl or pentyl groups) influence physicochemical properties like solubility and logP?
Substituents dictate hydrophobicity and bioavailability. For example:
- The 3-methyl group increases steric hindrance, potentially reducing intermolecular interactions, as observed in analogs like N,N-diethyl-3-methylbenzamide .
- The N-pentyl chain enhances lipophilicity (logP increases by ~2–3 units compared to shorter alkyl chains), impacting membrane permeability. Computational tools like MarvinSketch or ACD/Labs can predict logP and solubility trends . Experimental validation via shake-flask methods (partitioning between octanol/water) is recommended for precise measurements .
Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-methyl-N-pentylbenzamide analogs?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) as seen in studies on N-benzoyl-2-hydroxybenzamide derivatives .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS.
- Isomeric impurities : Employ chiral HPLC for enantiomeric separation if stereocenters exist (not applicable here but relevant for analogs) . Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) is critical .
Q. How can in silico modeling guide the design of 3-methyl-N-pentylbenzamide derivatives with enhanced target binding?
Computational approaches include:
- Docking studies : Use AutoDock Vina or Schrödinger to predict interactions with targets (e.g., enzymes like PPTases, as seen in trifluoromethyl-substituted benzamides) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., 3,4-difluoro-N-benzamide derivatives) .
- MD simulations : Assess binding stability over time (e.g., 50 ns trajectories in GROMACS) .
Methodological Challenges
Q. What are the best practices for analyzing crystallographic data of 3-methyl-N-pentylbenzamide derivatives?
Follow protocols from monoclinic crystal systems (space group P21/c) as in 3-chloro-N-phenylbenzamide :
- Data collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution; monitor R-factor convergence (<5% ideal).
- Validation : Check for disorder using PLATON; report hydrogen bonding (e.g., N-H···O) and π-π interactions .
Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up?
Strategies derived from industrial-scale benzamide synthesis :
- Continuous flow reactors : Improve mixing and heat transfer (critical for exothermic acyl chloride reactions).
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
- Catalyst recycling : Explore immobilized catalysts (e.g., polymer-supported EDCI) to reduce waste.
Data Interpretation and Reporting
Q. How should researchers address discrepancies in melting points reported for 3-methyl-N-pentylbenzamide analogs?
Potential causes and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
